Alkyne Amidite, hydroxyprolinol
Description
Alkyne Amidite, hydroxyprolinol (chemical formula: C₄₁H₅₂N₃O₆P; CAS: 1357289-02-1) is a specialized phosphoramidite reagent used in solid-phase oligonucleotide synthesis to incorporate alkyne groups into oligonucleotide chains . Its structure features a hydroxyprolinol linker—a rigid, sterically constrained moiety derived from the amino alcohol hydroxyprolinol—that connects the alkyne functionality to the phosphoramidite core. This compound includes a dimethoxytrityl (DMT) group, enabling purification via reversed-phase cartridge or HPLC . Applications include click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for post-synthetic labeling of oligonucleotides with fluorophores, biotin, or other functional groups .
Key properties:
- Molecular weight: 713.84 g/mol .
- Stability: Stable at -20°C for 12 months; compatible with automated synthesizers using acetonitrile as a diluent and 5-minute coupling times .
- Synthesis: Prepared via multi-step organic synthesis involving phosphoramidite chemistry, with rigorous purity validation via NMR and mass spectrometry .
Properties
Molecular Formula |
C41H52N3O6P |
|---|---|
Molecular Weight |
713.8 g/mol |
IUPAC Name |
3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H52N3O6P/c1-8-9-11-17-40(45)43-29-39(50-51(49-27-14-26-42)44(31(2)3)32(4)5)28-36(43)30-48-41(33-15-12-10-13-16-33,34-18-22-37(46-6)23-19-34)35-20-24-38(47-7)25-21-35/h1,10,12-13,15-16,18-25,31-32,36,39H,9,11,14,17,27-30H2,2-7H3/t36-,39+,51?/m0/s1 |
InChI Key |
PLYFRZOJOFDXKE-PAGMWIRJSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathway
The preparation involves a multi-step sequence starting with trans-4-hydroxyprolinol, which is functionalized with an alkyne-containing moiety. A representative protocol from Tatulchenkov et al. (2017) outlines the following steps:
-
Functionalization of Hydroxyprolinol :
-
The hydroxyl group of trans-4-hydroxyprolinol is protected with a DMT group under anhydrous conditions using DMT-Cl and pyridine.
-
The secondary amine is acylated with hexynoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the alkyne functionality.
-
-
Phosphitylation :
-
The intermediate is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a base (e.g., DIEA) to yield the final phosphoramidite.
-
Table 1: Reaction Conditions for Phosphitylation
Alternative Approaches
A modified protocol from Prokhorenko et al. (2019) describes the use of a GalNAc-phosphoramidite synthesis pathway, where hydroxyprolinol serves as a linker. This method emphasizes the condensation of N-acetylgalactosamine (GalNAc) with hydroxyprolinol prior to phosphitylation, demonstrating versatility in functional group incorporation.
Optimization of Oligonucleotide Coupling
Solid-Phase Synthesis Parameters
During oligonucleotide synthesis, the alkyne amidite is coupled to the growing chain under standard phosphoramidite conditions. Key optimizations include:
-
Diluent : Acetonitrile ensures solubility and efficient coupling.
-
Coupling Time : 5 minutes, identical to unmodified nucleobases, minimizes side reactions.
-
Oxidation : Iodine/water/pyridine oxidizes the phosphite triester to phosphate.
Table 2: Coupling Efficiency Across Scales
Purification and Quality Control
Post-Synthesis Processing
Post-deprotection (e.g., ammonium hydroxide at 55°C for 16 hours), oligonucleotides are purified via:
Analytical Characterization
-
NMR Spectroscopy : and NMR confirm phosphoramidite structure and purity (>95%).
-
HPLC-MS : Monitors molecular weight consistency (observed m/z: 714.3 [M+H]).
Applications in Oligonucleotide Engineering
The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for post-synthetic modifications, such as fluorophore conjugation (e.g., AF 488 azide). Tatulchenkov et al. (2017) demonstrated its utility in synthesizing siRNA conjugates for targeted drug delivery .
Chemical Reactions Analysis
Types of Reactions
Alkyne Amidite, hydroxyprolinol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Oligonucleotide Synthesis
Alkyne amidite is primarily utilized in the synthesis of alkyne-modified oligonucleotides. These modifications enhance the stability and functionality of nucleic acids, allowing for:
- Click Chemistry : The alkyne group enables reactions with azide-containing molecules, facilitating bioconjugation and labeling strategies .
- Therapeutic Development : Modified oligonucleotides can be employed in antisense therapies, RNA interference, and other gene-editing technologies .
PCR and qPCR
The compound is also applicable in polymerase chain reaction (PCR) and quantitative PCR (qPCR) protocols. Its incorporation into primers enhances specificity and sensitivity during amplification processes.
RNA and DNA Isolation
Alkyne amidite is valuable in isolating nucleic acids from biological samples. It aids in the purification processes necessary for downstream applications such as sequencing and analysis.
Protein Quantification
Recent studies have explored the use of alkyne amidite in protein quantification methods, leveraging its reactivity to label proteins for detection purposes .
Synthesis of Modified Oligonucleotides
A study demonstrated the synthesis of two green-light activatable 5' caps for oligonucleotides using hydroxyprolinol alkyne solid support. The results indicated improved stability under various conditions compared to traditional methods .
| Parameter | Standard Oligonucleotide | Modified Oligonucleotide |
|---|---|---|
| Stability under basic conditions | Low | High |
| Cleavage efficiency | High | Low |
| Yield | Variable | Consistent |
Click Chemistry Applications
In another research project, a linear oligonucleotide was modified with an N-alkyne linker using hydroxyprolinol phosphoramidite at the 3' end. The click cyclization reaction achieved over 92% conversion within four hours at room temperature, showcasing its efficacy in creating complex nucleic acid structures .
Advantages of Alkyne Amidite
- High Coupling Efficiency : The use of alkyne amidite ensures high yields during oligonucleotide synthesis due to its effective coupling properties.
- Versatility : Its ability to participate in click chemistry reactions broadens its application scope across various fields, including diagnostics and therapeutics.
- Stability : Modified oligonucleotides exhibit enhanced stability against enzymatic degradation, making them suitable for therapeutic applications.
Mechanism of Action
The mechanism of action of Alkyne Amidite, hydroxyprolinol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyne Amidite, hydroxyprolinol is part of a broader class of alkyne-modified phosphoramidites. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Table 2: Performance Metrics in Probes
| Parameter | This compound | C6 Flexible Linker |
|---|---|---|
| Specific Cleavage Rate | 2.1% per minute | 1.8% per minute |
| Non-Specific Cleavage Rate | 0.07% per minute | 1.2% per minute |
| Specific-to-Non-Specific Ratio | 30:1 | 1.5:1 |
Key Research Findings
Linker Rigidity: The hydroxyprolinol linker’s steric constraints minimize non-specific cleavage in enzymatic assays (e.g., Endonuclease IV), outperforming flexible linkers like C6 by 17-fold in specificity ratios .
Synthesis Efficiency : Coupling efficiency exceeds 95% under standard conditions (0.15 M concentration, 5-minute coupling), comparable to 2'-OMe and 2'-F amidites .
Thermodynamic Stability: Oligonucleotides with hydroxyprolinol-linked alkynes exhibit minimal secondary structure interference, as confirmed by melting temperature (Tm) analyses .
Click Chemistry Compatibility : Alkyne groups introduced via this amidite show >90% reaction yields in copper-catalyzed azide-alkyne cycloadditions, enabling efficient labeling .
Advantages and Limitations
- Advantages :
- Limitations: Higher cost compared to terminal alkyne amidites (e.g., 5'-terminal variant costs $803/250 mg vs. $7650/1 g for hydroxyprolinol) . Requires anhydrous conditions for long-term storage .
Q & A
Basic Research Questions
What are the key considerations for designing oligonucleotide synthesis protocols using alkyne amidite, hydroxyprolinol?
This compound is optimized for introducing terminal alkyne groups into oligonucleotides, enabling downstream click chemistry applications. Key considerations include:
- Coupling conditions : Use acetonitrile as the diluent and a 5-minute coupling time to ensure efficient phosphoramidite incorporation .
- Deprotection : Since this amidite lacks a 5'-terminal DMT group, standard deblocking conditions (e.g., concentrated ammonium hydroxide or methylamine) are sufficient, avoiding additional steps .
- Compatibility : Ensure compatibility with other phosphoramidites in the synthesis cycle, particularly for multi-functionalized oligonucleotides .
How should oligonucleotides modified with this compound be purified?
Post-synthesis purification is critical to remove unreacted amidite and truncated sequences:
- Standard methods : Polyacrylamide gel electrophoresis (PAGE) or ion-exchange HPLC are recommended for separating full-length alkyne-modified oligonucleotides .
- No DMT-based purification : Unlike DMT-on strategies, hydroxyprolinol-based amidites require alternative purification due to the absence of a DMT group. Ethanol precipitation followed by desalting is often used .
What advantages does this compound offer over other alkyne phosphoramidites?
- Stability : Its solid-state form and structural design enhance shelf life and handling stability compared to liquid alternatives like 5’-hexynyl phosphoramidite .
- Simplified workflow : No 5'-deprotection step is needed, reducing synthesis time and potential side reactions .
- Click chemistry compatibility : The terminal alkyne group reacts efficiently with azides under copper-free or copper-catalyzed conditions, enabling diverse bioconjugation applications .
Advanced Research Questions
How can coupling efficiency of this compound be optimized in complex oligonucleotide designs?
- Stepwise coupling monitoring : Use trityl assays to quantify coupling efficiency during synthesis. Adjust coupling time (e.g., extending to 7–10 minutes) if inefficiencies are observed .
- Solvent optimization : Test alternative diluents (e.g., anhydrous THF) if acetonitrile shows incompatibility with other amidites in the sequence .
- Spatial design : Position the alkyne group at the 5'-end to minimize steric hindrance during coupling, particularly in long (>50-mer) oligonucleotides .
How can researchers resolve contradictions in MALDI-TOF or HPLC data when using this compound?
- Unexpected mass shifts : These may arise from incomplete deprotection or side reactions. Validate deblocking conditions (e.g., 0.5 M NaOH for 24 hours) if base-sensitive modifications are present .
- Byproduct identification : Use tandem mass spectrometry (MS/MS) to distinguish between hydrolysis byproducts (e.g., alkyne group oxidation) and synthesis errors .
- Cross-reactivity checks : Ensure alkyne groups do not react with other functional groups (e.g., amines) during synthesis or storage .
What strategies mitigate side reactions during alkyne amidite incorporation in multi-modified oligonucleotides?
- Order of addition : Introduce the alkyne group early in the synthesis to avoid interference from later modifications (e.g., fluorescent dyes or biotin) .
- Protective groups : Use orthogonal protecting groups (e.g., phenoxyacetyl for dA/dC) to prevent undesired interactions during chain elongation .
- Post-synthesis validation : Employ LC-MS to confirm the integrity of alkyne groups after cleavage and deprotection, especially in azide-rich environments .
How can this compound be integrated with other click-compatible modifications (e.g., azides) for multifunctional probes?
- Sequential click chemistry : First conjugate the alkyne-modified oligonucleotide to an azide-functionalized molecule (e.g., fluorophore), then perform a second click reaction with a tetrazine or DBCO reagent .
- Orthogonal reaction conditions : Use strain-promoted (SPAAC) and copper-catalyzed (CuAAC) click reactions in tandem to avoid cross-reactivity .
- In-solution vs. on-support conjugation : Compare conjugation efficiency when reactions are performed post-synthesis versus on solid-phase supports .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
